molecular formula C40H26CrLi3N6O14S2+3 B15192007 Trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-) CAS No. 83249-27-8

Trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-)

Cat. No.: B15192007
CAS No.: 83249-27-8
M. Wt: 951.7 g/mol
InChI Key: AYHZATUYPONKEN-UHFFFAOYSA-N
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Description

Trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-) is a complex organochromium compound characterized by its intricate ligand structure. The molecule features:

  • Chromium(III) at its core, coordinated to two deprotonated sulfonated azo-naphthol ligands.
  • Azo groups (-N=N-) linking aromatic naphthalene rings, which contribute to its strong absorption properties.
  • Nitro (-NO₂) and sulfonate (-SO₃⁻) substituents, enhancing solubility and stability in aqueous media.
  • Lithium counterions balancing the overall charge.

This compound is structurally related to dyes and pigments but exhibits unique coordination chemistry due to its chromium center and functionalized ligands.

Properties

CAS No.

83249-27-8

Molecular Formula

C40H26CrLi3N6O14S2+3

Molecular Weight

951.7 g/mol

IUPAC Name

trilithium;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid

InChI

InChI=1S/2C20H13N3O7S.Cr.3Li/c2*24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;;;;/h2*1-10,24-25H,(H,28,29,30);;;;/q;;;3*+1

InChI Key

AYHZATUYPONKEN-UHFFFAOYSA-N

Canonical SMILES

[Li+].[Li+].[Li+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O.[Cr]

Origin of Product

United States

Preparation Methods

Historical Development and Chemical Context

Structural and Functional Overview

The compound belongs to the class of 1:2 metal-complex azo dyes, where two azo ligands coordinate with a central chromium ion. Its molecular structure comprises two naphthalene sulfonate groups linked via azo bonds (-N=N-) to hydroxyl-substituted naphthol moieties, with a nitro group at the 7-position enhancing electron withdrawal and stability. The trilithium counterion ensures water solubility, making it suitable for aqueous dyeing processes.

Industrial Significance

Acid Black 172 is prized for its high fastness properties, including light resistance (ISO 7) and washing stability (soaping fastness 5). Annual global production exceeds 30,000 metric tons, driven by demand in wool and leather industries. However, traditional synthesis routes faced challenges such as low yields (60–70%) and impurities affecting dye performance.

Traditional Synthesis Methodology

Diazotization and Coupling Reactions

The classical preparation involves four stages:

Diazotization of 4-Amino-3-Hydroxynaphthalene-1-Sulfonic Acid

The precursor 4-amino-3-hydroxynaphthalene-1-sulfonic acid undergoes diazotization in acidic media (HCl, 0–5°C) with sodium nitrite to form the diazonium salt. Suboptimal temperature control here leads to decomposition, reducing yields.

Coupling with β-Naphthol

The diazonium salt couples with β-naphthol under alkaline conditions (pH 10–11) at 40–45°C. Traditional methods used sodium carbonate for pH adjustment, but inconsistent alkalinity caused side reactions, yielding 70–75% purity.

Chromium Complexation

The coupled azo compound reacts with basic chromium sulfate (Cr(OH)SO₄) at 100–102°C for 2–4 hours. Excess chromium and incomplete complexation often necessitated post-synthesis purification, increasing costs.

Limitations of Early Methods

  • Low Reaction Efficiency : Unoptimized pH and temperature profiles resulted in 20–30% unreacted intermediates.
  • Impurity Formation : Byproducts like sulfonated naphthalene dimers reduced dye fastness.
  • Environmental Concerns : Effluents contained residual chromium (III) ions, requiring costly wastewater treatment.

Modern Synthesis Protocols

Patent-Optimized Method (CN104327535A)

A 2014 patent introduced refinements to address traditional shortcomings:

Stepwise Process Overview
  • Dissolution of 6-Nitro-1,2-Diazoxynaphthalene-4-Sulfonic Acid :

    • 6-Nitro-1,2-diazoxynaphthalene-4-sulfonic acid is dissolved in water at 5–20°C.
    • Neutralization to pH 3.5–4.0 using 25–30% sodium hydroxide minimizes premature coupling.
  • β-Naphthol Dissolution and Salification :

    • β-Naphthol is dissolved in water with sodium hydroxide (65–85°C), forming the sodium naphtholate intermediate.
  • Controlled Coupling Reaction :

    • Combined solutions are adjusted to pH 9–11 with 25–30% NaOH.
    • Reaction at 67–72°C for 1–3 hours ensures complete azo bond formation.
  • Chromium Acetate Complexation :

    • Chromium acetate (Cr(CH₃COO)₃) is added, and the mixture is heated to 95–100°C for 4–6 hours.
    • Final pH 3.0–3.5 precipitates the complex, yielding 92–95% pure product.
Key Improvements
  • Precision pH Control : Automated titration maintains optimal alkalinity, reducing side products.
  • Chromium Acetate vs. Basic Chromium Sulfate : Higher solubility of acetate ensures uniform complexation.
  • Thermal Stability : Gradual heating prevents ligand degradation.

Comparative Analysis of Traditional vs. Modern Methods

Parameter Traditional Method Patent-Optimized Method
Yield 60–70% 90–95%
Reaction Time 6–8 hours 4–6 hours
Chromium Source Basic Chromium Sulfate Chromium Acetate
Byproduct Formation 15–20% <5%
Fastness (Light/Soaping) 7/5 7/5

Reaction Optimization and Kinetic Studies

pH-Dependent Yield Profiles

Experimental data from the patent reveals a nonlinear relationship between pH and yield during coupling:

  • pH 9.0 : 78% yield (incomplete coupling).
  • pH 10.5 : 94% yield (optimal azo formation).
  • pH 11.5 : 88% yield (hydrolysis of diazonium salt).

Temperature Effects on Complexation

Chromium coordination is exothermic (-ΔH). Elevated temperatures (≥100°C) accelerate ligand displacement but risk chromophore decomposition. The patent recommends 95–100°C for balanced kinetics.

Solvent Systems and Solubility

Water is the primary solvent, but solubility limits exist:

  • 6-Nitro Intermediate : 100 g/L at 20°C.
  • Chromium Acetate : 150 g/L at 25°C.
    Methanol co-solvents (2.46 g/L solubility) are avoided due to environmental regulations.

Industrial-Scale Production Challenges

Waste Management

  • Chromium Recovery : Ion-exchange resins capture Cr³⁺ from wastewater, achieving <0.1 ppm residual.
  • Organic Byproducts : Activated sludge treatment degrades azo fragments, though 7-nitronaphthalene derivatives resist biodegradation.

Quality Control Metrics

  • Purity Assays : HPLC with UV detection (λ=520 nm) quantifies uncomplexed ligands.
  • Fastness Testing : ISO 105-B02 (light) and ISO 105-C06 (washing) standards are applied.

Environmental and Regulatory Considerations

Ecotoxicology

Acid Black 172 exhibits moderate aquatic toxicity (LC₅₀ = 12 mg/L for Daphnia magna). The European Chemicals Agency (ECHA) classifies it as H411 (toxic to aquatic life).

Substitution Efforts

Bio-based alternatives using iron complexes are under development but lack comparable fastness.

Chemical Reactions Analysis

Types of Reactions

Trilithium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different chromium oxidation states.

    Reduction: It can be reduced to simpler azo compounds.

    Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various chromium complexes, simpler azo compounds, and substituted derivatives of the original compound.

Scientific Research Applications

Trilithium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) has a wide range of scientific research applications:

    Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques for microscopic analysis.

    Medicine: Investigated for its potential use in targeted drug delivery systems.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Trilithium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes. This binding can alter the electronic properties of the metal ions, making them detectable in analytical applications. In biological systems, the compound can interact with cellular components, aiding in staining and visualization.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a family of chromium azo-complexes with variations in substituents and counterions. Key analogs include:

Compound Name CAS Number Key Structural Differences
Trihydrogen bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulphonato(3-)]chromate(3-) 53036-47-8 Hydrogen counterions instead of lithium
Trihydrogen bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulphonato(3-)]chromate(3-) 263-622-3 Absence of nitro group on the naphthalene ring
Trilithium bis(4-((4-(diethylamino)-2-hydroxyphenyl)azo)-3-hydroxy-1-naphthalenesulfonato(3-))chromate(3-) 149564-65-8 Diethylamino substituent instead of nitro group

Key Observations:

  • The nitro group in the target compound likely increases electron-withdrawing effects, stabilizing the azo linkage and altering redox properties compared to analogs lacking this group .
  • Lithium counterions may enhance solubility in polar solvents relative to hydrogen or sodium analogs, though direct solubility data are unavailable.

Chromium(VI) Compounds

While the target compound contains chromium(III), comparisons with chromium(VI) species (e.g., chromates) are critical for toxicity assessment:

Compound Oxidation State Toxicity Profile Genotoxicity Mechanism
Sodium chromate Cr(VI) High genotoxicity, induces DNA breaks Cr(VI) uptake → intracellular reduction to Cr(III) → DNA adducts
Lead chromate Cr(VI) Moderate genotoxicity (lower than Na₂CrO₄) Pb²⁺ ions may inhibit DNA repair
Target compound Cr(III) Hypothesized lower toxicity Ligand structure may limit Cr release

Critical Analysis:

  • The ligand architecture in the target compound likely sequesters chromium, reducing ion release and subsequent genotoxicity compared to simple chromates .

Azo Dye Derivatives

Azo dyes with sulfonated naphthalene backbones share structural motifs with the target compound:

Compound Functional Groups Applications Stability
Acid Red 88 Azo, sulfonate Textile dye Moderate pH stability
Target compound Azo, sulfonate, nitro, Cr Undocumented (likely niche) Enhanced via Cr(III) coordination

Notable Differences:

  • Nitro groups may shift absorption maxima compared to simpler azo dyes.

Research Findings and Data Gaps

  • Toxicity Data: No direct studies on the target compound’s genotoxicity are available.
  • Synthesis and Stability: The nitro and sulfonate groups likely improve synthetic yield and thermal stability, but experimental verification is needed.
  • Applications: Potential uses in specialized dyes or catalysis remain unexplored in published literature.

Biological Activity

Trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-) is a complex organic compound with significant biological activity, primarily due to its structural components, which include azo and chromate functional groups. This article explores the biological activity of this compound, including its antimicrobial properties, interactions with biological systems, and potential applications in environmental remediation.

Basic Information

PropertyValue
Molecular Formula C₄₀H₂₆CrLi₃N₆O₁₄S₂⁺³
Molecular Weight 951.61534 g/mol
CAS Number 83249-27-8
Appearance Orange-yellow solid
Solubility High solubility in water

Trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-) is characterized by its vibrant color and high solubility in water, typical of azo dyes. Its chromate component allows it to participate in redox reactions, enhancing its utility in various applications .

Antimicrobial Properties

Research indicates that trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-) exhibits significant antimicrobial activity. Similar azo compounds have been shown to inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated that certain azo dyes can effectively reduce microbial populations in contaminated environments, suggesting potential uses in antimicrobial treatments .

Interaction with Biological Systems

The interaction of this compound with biological systems raises concerns regarding its toxicity, particularly due to the presence of chromium. Chromium compounds are known to induce oxidative stress and can lead to cellular damage at elevated concentrations. Investigations into the cellular effects of trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-) have revealed that it can interact with cellular components, potentially leading to adverse effects .

Biodegradability and Environmental Impact

Recent studies have focused on the biodegradability of trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-) and its potential for bioremediation. Certain microorganisms have been identified that can metabolize this compound, suggesting pathways for environmental cleanup. This is particularly important given the widespread use of azo dyes and their persistence as pollutants in wastewater .

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-) was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, highlighting its potential as an antimicrobial agent .

Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the effects of trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-) on human cell lines. The study found that exposure to high concentrations (≥ 50 µg/mL) resulted in increased levels of reactive oxygen species (ROS), indicating oxidative stress. This underscores the need for careful handling and further investigation into its safety profile .

Comparative Analysis

To better understand the unique properties of trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-) compared to similar compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaUnique Features
Trilithium bis[3-hydroxy-4-(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene...C₄₀H₂₆CrLi₃N₆O₁₄S₂⁺³Azo dye with chromate; significant antimicrobial activity
Trisodium bis[3-hydroxy-4-(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene...C₄₀H₂₀CrN₆Na₃O₁₄S₂⁻²Similar structure; used more widely in dyeing processes
Sodium chromateNa₂CrO₄Simple chromate salt; known for industrial applications

This table illustrates how trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-) combines features from both azo dyes and chromates, providing unique properties not found in simpler compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Trilithium bis(...)chromate(3-)?

  • Methodology :

  • Synthesis of chromium-azo complexes typically involves step-wise azo coupling and metal chelation under controlled pH. For example, CAS RN 53036-47-8 () and related trisodium analogs ( ) suggest using nitro-naphthalene sulfonic acid derivatives as precursors.
  • Key steps:

Diazotization of 2-hydroxy-1-naphthylamine under acidic conditions.

Coupling with 3-hydroxy-7-nitronaphthalene-1-sulfonic acid.

Chromium(III) coordination in alkaline media with lithium counterion incorporation.

  • Monitor reaction progress via UV-Vis spectroscopy (λmax ~450–550 nm for azo-chromium complexes) .

Q. How can the structure of this compound be characterized experimentally?

  • Methodology :

  • Spectroscopic Analysis :
  • UV-Vis : Confirm π→π* and metal-to-ligand charge transfer (MLCT) transitions (e.g., bands at 300–600 nm) .
  • IR : Identify -OH (3400–3200 cm⁻¹), -N=N- (1590–1450 cm⁻¹), and sulfonate (1180–1120 cm⁻¹) stretches .
  • NMR (in D₂O) : Assign aromatic proton environments (δ 6.5–8.5 ppm) and monitor paramagnetic shifts from chromium(III).
  • Elemental Analysis : Verify Li, Cr, S, and N content against theoretical values (e.g., C: 44.2%, Cr: 6.8%) .

Q. What methods are used to assess the purity of this compound?

  • Methodology :

  • HPLC with a C18 column and UV detection (λ = 254 nm) to separate and quantify impurities.
  • Thermogravimetric Analysis (TGA) : Confirm hydration/decomposition profiles (e.g., water loss below 150°C, stability up to 300°C).
  • Ion Chromatography : Quantify lithium and sulfonate counterions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Methodology :

  • Cross-Validation : Compare NMR (solution phase) with X-ray diffraction (solid-state) to resolve discrepancies in tautomeric forms (e.g., azo vs. hydrazone configurations).
  • Computational Modeling : Use density functional theory (DFT) to simulate UV-Vis and IR spectra for comparison with experimental data .
  • Table Example :
TechniqueObserved DataSimulated DataDiscrepancy Source
UV-Vis520 nm505 nmSolvent effects
IR1580 cm⁻¹1550 cm⁻¹Ligand protonation

Q. What experimental designs are suitable for evaluating stability under varying pH and temperature?

  • Methodology :

  • pH Stability :
  • Prepare buffer solutions (pH 2–12), incubate samples for 24h, and monitor decomposition via HPLC.
  • Use Arrhenius plots to predict degradation kinetics at different temperatures (25–60°C) .
  • Thermal Stability :
  • Conduct isothermal TGA at 100–300°C to identify decomposition thresholds.
  • Table Example :
Condition% Degradation (24h)Major Byproduct
pH 295%Chromium oxide
pH 75%None

Q. How can computational modeling advance the study of this compound’s electronic properties?

  • Methodology :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) and compute frontier orbitals to predict redox behavior (e.g., HOMO-LUMO gap ~2.5 eV).
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to guide solvent selection for synthesis .
  • Table Example :
ParameterCalculated ValueExperimental Value
HOMO (eV)-5.2-5.1 (Cyclic Volt.)
LUMO (eV)-2.7-2.9 (UV-Vis)

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